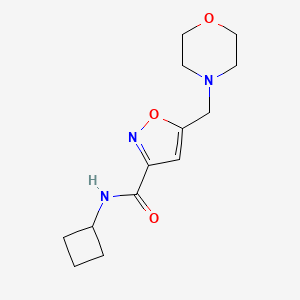
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as CYM5442, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that has been designed to target specific biological pathways and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves the inhibition of specific biological pathways, including the NF-κB and STAT3 signaling pathways. These pathways play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these pathways, N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the activation of NF-κB and STAT3, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its specificity and potency. It has been shown to have a high affinity for its target proteins and can inhibit their activity at low concentrations. However, one of the limitations of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its poor solubility, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a tool compound to study specific biological pathways. N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can be used to investigate the role of NF-κB and STAT3 in various cellular processes and diseases.
Méthodes De Synthèse
The synthesis of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are commercially available and include cyclobutylamine, 4-morpholinecarboxaldehyde, and isoxazole-3-carboxylic acid. The synthesis involves several chemical reactions, including condensation, cyclization, and reduction, to produce the final product.
Applications De Recherche Scientifique
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies.
Propriétés
IUPAC Name |
N-cyclobutyl-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-13(14-10-2-1-3-10)12-8-11(19-15-12)9-16-4-6-18-7-5-16/h8,10H,1-7,9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPAVUVICVSLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)
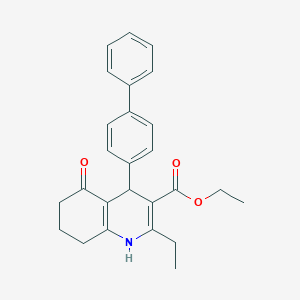
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
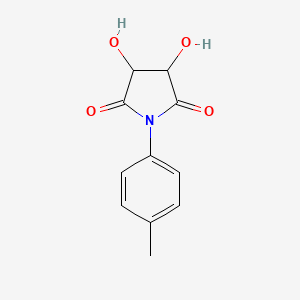
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5146452.png)
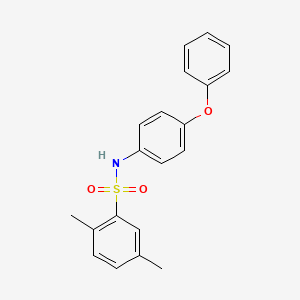
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)
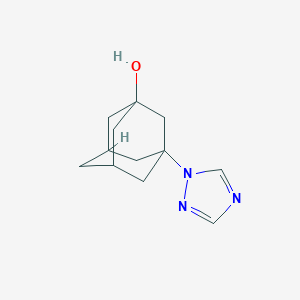
![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5146477.png)